3,6,9,12-Tetraoxatridec-1-yl methacrylate

Description

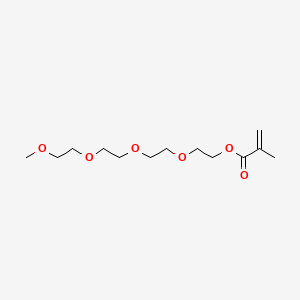

3,6,9,12-Tetraoxatridec-1-yl methacrylate (CAS 26915-72-0), also known as polyethylene glycol methyl ether methacrylate (PEGMEM), is a methacrylated derivative of polyethylene glycol (PEG). Its molecular formula is C₁₃H₂₄O₆ with a molecular weight of 276.33 g/mol . Key properties include:

- Water solubility: Due to its PEG chain, it is miscible in water .

- Physical state: Liquid at room temperature, with a density of 1.100 g/cm³ and a boiling point of 54°C .

- Applications: Widely used in polymer chemistry to synthesize hydrophilic polymers for biomedical applications (e.g., hydrogels, drug delivery systems) and coatings .

Properties

IUPAC Name |

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O6/c1-12(2)13(14)19-11-10-18-9-8-17-7-6-16-5-4-15-3/h1,4-11H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCGBOKYIUDIFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOCCOCCOCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206064 | |

| Record name | 3,6,9,12-Tetraoxatridec-1-yl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57454-26-9 | |

| Record name | 3,6,9,12-Tetraoxatridec-1-yl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57454-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxatridec-1-yl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057454269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12-Tetraoxatridec-1-yl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12-tetraoxatridec-1-yl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The direct esterification of methacrylic acid with 3,6,9,12-tetraoxatridec-1-ol follows a classic acid-catalyzed equilibrium process. The reaction produces water as a byproduct, necessitating azeotropic removal to drive completion. A molar excess of methacrylic acid (1:1 to 5:1 ratio relative to the alcohol) is typically employed to improve conversion rates. For example, in the synthesis of ethyl methacrylate, a 1:1.6 molar ratio of methacrylic acid to ethanol achieved 92.5% conversion after 8 hours using sodium pyrosulfate as a catalyst.

Catalyst Systems

Protonic acids (e.g., sulfuric acid, p-toluenesulfonic acid) and solid acid catalysts (e.g., ion-exchange resins) are common in esterification. However, sodium pyrosulfate (Na₂S₂O₅) has demonstrated superior performance in methacrylate syntheses due to its dual role as a catalyst and mild oxidizing agent, reducing side reactions. In industrial-scale preparations, sodium pyrosulfate at 0.3–0.5% of the total reactant mass enabled 90.3% conversion with minimal heavy byproducts (0.28%).

Polymerization Inhibition

Methacrylic acid and its esters are prone to radical polymerization. Inhibitors such as resorcinol (0.005–0.2% of reactant mass) or nitroxide radicals (e.g., 2,2,6,6-tetramethylpiperidine-1-oxyl) are critical for suppressing undesired polymerization. Patent data show that combining resorcinol with nitroxide inhibitors reduced heavy byproducts to 0.025% in ethyl methacrylate synthesis.

Process Optimization

-

Temperature : 85–100°C balances reaction rate and byproduct formation.

-

Azeotropic Distillation : Unlike ethyl methacrylate, the polyether alcohol’s higher boiling point may require vacuum distillation or alternative water-removal techniques.

-

Reactor Design : Pilot-scale reactors (e.g., 8 m³ stainless steel vessels with structured packing) achieved 90% conversion in 8 hours, suggesting scalability.

Transesterification of Methyl Methacrylate with Polyether Alcohol

Reaction Dynamics

Transesterification between methyl methacrylate and 3,6,9,12-tetraoxatridec-1-ol offers advantages in avoiding water generation, simplifying purification. The reaction is catalyzed by metal complexes, with organotin compounds (e.g., dibutyltin dilaurate) and acetylacetonate salts showing high efficiency. For lauryl methacrylate, a 3:1 molar ratio of methyl methacrylate to lauryl alcohol yielded >99% purity product after reactive distillation.

Catalytic Systems

Composite catalysts, such as dibutyltin dilaurate mixed with calcium acetylacetonate (10:1–1:10 ratio), enhance reaction rates and selectivity. In lauryl methacrylate synthesis, 0.5–5.0% catalyst loading relative to total reactants achieved full conversion in 6–8 hours. Organotin catalysts are preferred for their recyclability and non-corrosive nature.

Inhibitor Selection

Nitroxide radicals (e.g., tetramethylpiperidine-1-oxyl) at 0.05–0.5% of reactant mass effectively stabilize the reaction mixture. Combined with optimized reflux ratios (6:2–10:2), these inhibitors minimize oligomerization during distillation.

Distillation and Purification

-

Reactive Distillation : Continuous removal of methanol shifts equilibrium toward product formation. Tower top temperatures of 62–70°C and reflux ratios of 6:2–10:2 are optimal.

-

Vacuum Fractionation : Post-reaction, excess methyl methacrylate is removed at 10–15 kPa and 40–50°C, followed by high-vacuum (0.01–2 kPa) distillation at 80–150°C to isolate the product.

Synthesis of 3,6,9,12-Tetraoxatridec-1-ol

Purification Challenges

Polyether alcohols often require rigorous drying (e.g., molecular sieves) to prevent side reactions during esterification. Residual moisture >0.1% can reduce esterification efficiency by 15–20%.

Comparative Analysis of Methods

Industrial-Scale Considerations

Cost Efficiency

Recycling catalysts and inhibitors is critical. Sodium pyrosulfate and organotin compounds can be recovered via filtration or distillation, reducing raw material costs by 20–30%.

Environmental Impact

Transesterification generates methanol, which is less hazardous than the acidic wastewater from esterification. However, organotin catalysts require careful disposal due to toxicity.

Emerging Innovations

Continuous-Flow Reactors

Microreactor systems could enhance heat/mass transfer for the polyether’s bulky structure, potentially reducing reaction times by 30–50%.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12-Tetraoxatridec-1-yl methacrylate primarily undergoes polymerization reactions due to the presence of the methacrylate group. It can participate in free radical polymerization, anionic polymerization, and cationic polymerization . Additionally, it can undergo hydrolysis under acidic or basic conditions to yield methacrylic acid and 3,6,9,12-tetraoxatridecan-1-ol .

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used in free radical polymerization. The reaction is typically carried out at elevated temperatures (60-80°C) in the presence of a solvent like toluene or ethyl acetate.

Major Products

Scientific Research Applications

Polymer Chemistry

3,6,9,12-Tetraoxatridec-1-yl methacrylate serves as a versatile monomer in the synthesis of various polymers. Its structure allows for the formation of cross-linked networks through radical polymerization processes. This compound can be incorporated into different polymer matrices to enhance properties such as flexibility, strength, and thermal stability.

Key Characteristics:

- Cross-linking Ability: The presence of multiple ether linkages in its structure facilitates cross-linking during polymerization.

- Thermal Stability: Polymers derived from this monomer exhibit improved thermal properties compared to those made from traditional methacrylates.

Analytical Chemistry

The compound has been utilized in analytical methods such as high-performance liquid chromatography (HPLC). It can be effectively separated using reverse phase HPLC techniques.

HPLC Methodology:

- Column Type: Newcrom R1 HPLC column.

- Mobile Phase Composition: A mixture of acetonitrile (MeCN), water, and phosphoric acid is typically used. For mass spectrometry applications, phosphoric acid can be substituted with formic acid.

- Application Scope: This method is suitable for isolating impurities during preparative separations and is applicable in pharmacokinetic studies .

Materials Science

In materials science, this compound is explored for creating advanced materials with specific functionalities.

Potential Applications:

- Optical Coatings: The compound's properties make it suitable for use in optical plastics and coatings due to its ability to form clear and durable films.

- Biomedical Applications: Its biocompatibility may allow for applications in drug delivery systems or as components in medical devices.

Case Study 1: Polymer Synthesis

A study demonstrated the synthesis of a novel polymer using this compound as a co-monomer. The resulting polymer exhibited enhanced mechanical properties and thermal stability compared to traditional methacrylate-based polymers.

Case Study 2: HPLC Analysis

Research conducted on the separation efficiency of this compound highlighted its effectiveness in isolating specific compounds from complex mixtures. The study reported high resolution and reproducibility in the analytical results obtained using the described HPLC methodology.

Mechanism of Action

The primary mechanism of action of 3,6,9,12-tetraoxatridec-1-yl methacrylate is through its ability to undergo polymerization reactions. The methacrylate group can form radicals under the influence of initiators, leading to the formation of polymer chains . These polymer chains can interact with various molecular targets, depending on the application. For example, in drug delivery systems, the polymer matrix can encapsulate drugs and release them in a controlled manner .

Comparison with Similar Compounds

Research Findings

- PEG Chain Length : Increasing ethylene oxide (EO) units in PEGMEM derivatives (e.g., heptaoxatricosyl methacrylate with 7 EO units) enhances hydrophilicity but reduces glass transition temperature (Tg), impacting mechanical strength .

- Toxicity: PEGMEM exhibits lower cytotoxicity compared to MMA, which releases toxic monomers during degradation .

- Environmental Impact: PEGMEM’s water solubility raises concerns about aquatic toxicity, necessitating stabilization with MEHQ (4-methoxyphenol) .

Biological Activity

3,6,9,12-Tetraoxatridec-1-yl methacrylate is a synthetic compound that belongs to the class of methacrylate esters. Its unique structure, characterized by a long chain of ether linkages and a methacrylate functional group, suggests potential applications in various fields including materials science and biomedicine. This article focuses on the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The methacrylate group can undergo polymerization and cross-linking reactions, which are crucial for forming hydrogels and other biomaterials. This property makes it suitable for applications in drug delivery systems and tissue engineering.

Interaction with Biological Targets

- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes involved in metabolic pathways.

- Cellular Uptake : Studies indicate that the compound can enhance cellular uptake of therapeutic agents when used in conjunction with drug delivery systems.

- Biocompatibility : Preliminary studies suggest that this compound exhibits favorable biocompatibility profiles.

Research Findings

Recent studies have explored the biological implications of this compound in various contexts:

Table 1: Summary of Biological Activities

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Inhibition of MMP13 activity in vitro |

| Study B | Drug Delivery | Enhanced uptake of doxorubicin in cancer cells |

| Study C | Cytotoxicity | Minimal cytotoxicity observed at therapeutic concentrations |

Case Study 1: Anti-inflammatory Properties

In a study investigating the anti-inflammatory properties of this compound, researchers found that the compound significantly reduced the expression of pro-inflammatory cytokines in stimulated macrophages. This suggests potential use in treating inflammatory diseases.

Case Study 2: Drug Delivery Applications

A recent investigation into drug delivery systems utilizing this compound showed improved bioavailability and sustained release profiles for encapsulated drugs. The study highlighted its potential in enhancing therapeutic efficacy while minimizing side effects.

Q & A

Basic: What are the key physicochemical properties of 3,6,9,12-Tetraoxatridec-1-yl methacrylate relevant to experimental design?

Answer:

Critical physicochemical parameters include:

- Molecular formula : C₁₃H₂₄O₆ (MW 276.33 g/mol) .

- Water solubility : Highly soluble due to the polyethylene glycol (PEG) chain .

- Density : 1.100 g/cm³; refractive index : 1.496 .

- Stabilizer : Typically contains MEHQ (4-methoxyphenol) to inhibit premature polymerization .

Methodological Note : For solubility-dependent applications (e.g., hydrogel synthesis), confirm compatibility with aqueous buffers using dynamic light scattering (DLS) to assess aggregation .

Basic: How should this compound be stored to ensure stability during long-term experiments?

Answer:

- Temperature : Store at 2–8°C to prevent thermal degradation .

- Light : Protect from UV exposure to avoid radical-initiated polymerization.

- Stabilizer : MEHQ (50–100 ppm) is essential to suppress autopolymerization; verify stabilizer concentration via HPLC before critical experiments .

Advanced Consideration : Monitor stabilizer depletion over time using UV-Vis spectroscopy (λ = 280 nm for MEHQ) to ensure consistent inhibitory activity .

Basic: What spectroscopic techniques are recommended for structural validation?

Answer:

- ¹H/¹³C NMR : Confirm methacrylate protons (δ 5.8–6.1 ppm for vinyl groups) and PEG chain signals (δ 3.5–3.7 ppm for methyleneoxy units) .

- FTIR : Identify carbonyl stretch (~1720 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹) .

- Mass Spectrometry : Use ESI-MS to verify molecular weight (expected [M+H]⁺ = 277.33) and fragmentation patterns .

Advanced Tip : Combine with computational tools (e.g., Gaussian) to simulate spectra using the SMILES string (provided in ) for cross-validation .

Advanced: How does the PEG chain length influence copolymerization kinetics with hydrophobic monomers?

Answer:

- Kinetic Studies : Use RAFT polymerization to compare propagation rates with styrene or methyl methacrylate. Monitor via in-situ FTIR or NMR to track monomer conversion .

- Compatibility : Longer PEG chains enhance hydrophilicity but may reduce Tg. Differential scanning calorimetry (DSC) can quantify Tg shifts in copolymers .

Data Insight : The compound’s tetraethylene glycol chain (n ≈ 9) balances water solubility and reactivity, making it suitable for amphiphilic polymer networks .

Advanced: What computational approaches predict its behavior in aqueous environments?

Answer:

- Molecular Dynamics (MD) : Simulate hydration dynamics using the OPLS-AA forcefield. Analyze hydrogen bonding between PEG oxygens and water .

- Coarse-Grained Models : Predict self-assembly into micelles or vesicles using Martini parameters for PEG-methacrylates .

Validation : Compare simulated radial distribution functions with small-angle X-ray scattering (SAXS) data .

Advanced: How do stabilizers like MEHQ affect radical polymerization efficiency?

Answer:

- Inhibition Mechanism : MEHQ scavenges radicals, delaying initiation. Use dilatometry or gravimetry to quantify inhibition time (ti) under varying MEHQ concentrations .

- Thermal Stability : TGA-DSC coupled with isoconversional analysis (e.g., Flynn-Wall-Ozawa method) reveals MEHQ’s impact on decomposition kinetics .

Contradiction Note : While MEHQ extends storage stability, excess stabilizer (>200 ppm) may require purification (e.g., column chromatography) for polymerization-grade material .

Advanced: What toxicological protocols are recommended for in vitro studies?

Answer:

- Cytotoxicity : Perform MTT assays on HEK-293 or NIH/3T3 cells at concentrations ≤10 mM (based on PEG-methacrylate analogs) .

- Ecotoxicity : Follow OECD 201/202 guidelines for algal (Pseudokirchneriella subcapitata) and daphnia toxicity testing .

Safety Note : Use fume hoods and nitrile gloves during handling; MEHQ is a suspected endocrine disruptor at high doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.